molecular formula C17H23N3O2S2 B2572252 N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide CAS No. 2034486-35-4

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2572252
CAS No.: 2034486-35-4
M. Wt: 365.51
InChI Key: KKVSLQSPAUGXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a cyclopentyl group, a tetrahydrocyclopenta[c]pyrazole core, and a thiophene-2-sulfonamide moiety. Its structure combines a bicyclic pyrazole system with a sulfonamide functional group, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonamides act as inhibitors or modulators. The compound’s stereoelectronic properties are influenced by the cyclopentyl substituent and the methyl group on the pyrazole ring, which may affect binding affinity and metabolic stability .

Properties

IUPAC Name

N-cyclopentyl-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S2/c1-19-16-9-4-8-14(16)15(18-19)12-20(13-6-2-3-7-13)24(21,22)17-10-5-11-23-17/h5,10-11,13H,2-4,6-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVSLQSPAUGXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC2)C(=N1)CN(C3CCCC3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes available data from various sources to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C₁₈H₂₄N₄O₂S
  • Molecular Weight : 360.5 g/mol
  • CAS Number : 2034336-31-5

The biological activity of this compound is primarily linked to its structural components, which include a thiophene ring and a pyrazole moiety. These structures are known to interact with various biological targets:

  • Cyclooxygenase Inhibition : Similar sulfonamide-containing compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. The inhibition of COX-2 specifically is associated with reduced inflammation and pain relief .
  • Anticancer Activity : Compounds with similar thiophene structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, a series of cyclopenta[c]thiophene derivatives were evaluated for anticancer activity and showed significant cytotoxicity against leukemia cell lines . This suggests that this compound may also exhibit similar properties.

In Vitro Studies

In vitro studies have assessed the compound's efficacy against specific targets:

Study FocusFindings
COX InhibitionDemonstrated selective inhibition of COX-2 over COX-1 .
Anticancer ActivityExhibited cytotoxicity in human tumor cell lines; particularly effective against leukemia .

In Vivo Studies

Further research is needed to evaluate the in vivo efficacy and safety profile of this compound. Preliminary findings suggest potential for development as an anti-inflammatory or anticancer agent, but detailed pharmacokinetic studies are essential.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Variations : Modifications on the cyclopentyl and pyrazole groups can significantly alter potency and selectivity.
  • Thiol Group Influence : The presence of the thiophene sulfonamide moiety enhances solubility and bioavailability, which are critical factors for therapeutic efficacy.

Case Studies

Several case studies highlight the potential applications of related compounds:

  • Celecoxib : A well-known COX-2 inhibitor that shares structural similarities with the target compound has been successfully used in treating arthritis and pain management .
  • NCI Screening : Compounds similar to N-cyclopentyl-N-(...) have been screened by the National Cancer Institute (NCI) for anticancer properties, leading to the identification of several promising candidates for further development .

Scientific Research Applications

Structure and Composition

The compound features a unique structural arrangement that includes:

  • Cyclopentyl group
  • Tetrahydrocyclopenta[c]pyrazole moiety
  • Thiophene sulfonamide core

The molecular formula is C19H24N4O2SC_{19}H_{24}N_{4}O_{2}S with a molecular weight of approximately 373.46 g/mol. The presence of these functional groups contributes to its diverse biological activities.

Anticancer Activity

Research indicates that N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-sulfonamide exhibits significant anticancer properties. A study published in "Bioorganic & Medicinal Chemistry Letters" explored its potential as an inhibitor of Janus kinase 3 (JAK3), an enzyme implicated in various inflammatory and autoimmune diseases. The compound's ability to inhibit JAK3 suggests it may play a role in treating cancers associated with aberrant JAK signaling pathways.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate promising activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

Efficacy Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli8 µg/mL
Staphylococcus aureus16 µg/mL

Enzyme Inhibition Studies

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its ability to inhibit other enzymes relevant to disease processes. For instance, studies have suggested potential interactions with enzymes involved in metabolic pathways linked to inflammatory responses.

Case Studies

Several studies have documented the biological activity of compounds similar to this compound:

  • Antiproliferative Activity Study : A series of synthesized derivatives were tested against multiple cancer cell lines, revealing significant growth inhibition and potential for further development as anticancer agents.
  • Antimicrobial Evaluation : Research highlighted the effectiveness of certain derivatives against common bacterial pathogens, suggesting their utility in treating infections.

Summary of Findings

The compound's structure allows for diverse interactions within biological systems, making it a candidate for further pharmacological studies. Its potential applications span across:

  • Cancer therapy
  • Antimicrobial treatments
  • Inflammatory disease modulation

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide functional group (-SO₂NH-) participates in reactions involving its nitrogen atom. Key transformations include:

Reaction TypeConditionsOutcomeSource
Alkylation Alkyl halides, K₂CO₃, DMF, 80°CN-alkylated derivatives
Acylation Acetyl chloride, pyridine, RTN-acetylated products
Sulfonamide bond cleavage HI (47%), reflux, 12 hrsThiophene-2-sulfonic acid and amine fragments

Alkylation typically occurs at the secondary amine of the sulfonamide group, while acylation requires anhydrous conditions . Acidic cleavage with hydroiodic acid disrupts the sulfonamide bond, yielding fragments for downstream applications .

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring undergoes regioselective electrophilic substitution, primarily at the 5-position due to electron-donating effects of the sulfonamide group:

ReactionReagentsPositionYieldSource
Nitration HNO₃, H₂SO₄, 0°CC568%
Sulfonation SO₃, DCM, 25°CC552%
Halogenation Br₂, FeBr₃, CHCl₃, 40°CC575%

Nitration and bromination proceed efficiently, with the sulfonamide group directing electrophiles to the 5-position . Steric hindrance from the cyclopentyl group may reduce yields compared to simpler thiophene sulfonamides.

Pyrazole Ring Functionalization

The tetrahydrocyclopenta[c]pyrazole moiety undergoes ring-specific reactions:

ReactionConditionsOutcomeSource
N-Methylation CH₃I, NaH, THF, 60°CQuaternary ammonium salt formation
Oxidation KMnO₄, H₂O, 100°CRing-opening to dicarboxylic acid
Reduction H₂, Pd/C, EtOH, 50 psiSaturation of cyclopentene ring

Oxidation with potassium permanganate cleaves the pyrazole ring, producing dicarboxylic acid derivatives. Catalytic hydrogenation selectively reduces the cyclopentene ring without affecting the sulfonamide group .

Cross-Coupling Reactions

The thiophene sulfonamide scaffold participates in palladium-catalyzed couplings:

ReactionCatalysts/ReagentsProductYieldSource
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, dioxaneBiaryl derivatives at C582%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃N-aryl sulfonamide modifications67%

Suzuki couplings enable aryl group introduction at the thiophene’s C5 position, while Buchwald-Hartwig amination modifies the sulfonamide’s nitrogen . Steric bulk from the cyclopentyl group necessitates elevated temperatures (80–100°C) .

Acid-Base Reactivity

The sulfonamide group exhibits pKa ~10.2, enabling pH-dependent behavior:

PropertyConditionsObservationSource
Deprotonation NaOH (1M), H₂OWater-soluble sulfonamide salt
Protonation HCl (conc.), EtOHPrecipitation of zwitterionic form

Deprotonation enhances solubility in aqueous basic solutions, useful for purification. Protonation under strongly acidic conditions stabilizes the zwitterionic form, influencing crystallization .

Stability Under Thermal and Photolytic Conditions

Stability studies reveal degradation pathways:

ConditionTime/TempDegradation ProductSource
Thermal (dry) 150°C, 24 hrsCyclopentyl-thiophene sulfone
UV light (254 nm) 48 hrsPyrazole ring cleavage products

Thermal degradation oxidizes the thiophene ring to a sulfone, while UV exposure cleaves the pyrazole moiety . Storage at 2–8°C in inert atmospheres is recommended for long-term stability .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Analogues

The tetrahydrocyclopenta[c]pyrazole core distinguishes this compound from other pyrazole derivatives. For example, diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares a fused bicyclic system but replaces pyrazole with imidazo[1,2-a]pyridine. This structural divergence impacts electronic properties: the pyrazole’s aromaticity may enhance π-π stacking interactions, whereas the imidazo-pyridine system in ’s compound introduces additional hydrogen-bonding sites via its carbonyl groups .

Sulfonamide-Based Analogues

Sulfonamide-containing compounds often exhibit similar reactivity due to the sulfonyl group’s electron-withdrawing effects. However, substituents on the nitrogen atoms critically modulate activity. For instance:

  • N-cyclopentyl variants (as in the target compound) may exhibit improved lipophilicity compared to smaller alkyl substituents (e.g., methyl or ethyl), enhancing membrane permeability.
  • Thiophene-2-sulfonamides generally display stronger acidity (pKa ~4–5) than benzene-sulfonamides (pKa ~6–7), influencing ionization state under physiological conditions .

Physicochemical Properties and Lumping Strategy

’s lumping strategy highlights that compounds with analogous functional groups (e.g., sulfonamides, bicyclic heterocycles) can be grouped for predictive modeling. For example, if the target compound shares metabolic pathways or solubility profiles with simpler sulfonamides, lumping could reduce computational complexity in pharmacokinetic studies .

Property Target Compound Imidazo-Pyridine Derivative () Generic Sulfonamide
Core Structure Tetrahydrocyclopenta[c]pyrazole Tetrahydroimidazo[1,2-a]pyridine Benzene/Thiophene
Key Functional Groups Sulfonamide, Cyclopentyl Nitrophenyl, Ester, Carbonyl Sulfonamide
Molecular Weight (g/mol) ~400 (estimated) 551.54 150–300
Predicted LogP ~3.5 (moderate lipophilicity) ~4.2 (higher due to nitro/ester groups) 1.5–3.0

Research Findings and Limitations

  • Spectroscopic Validation : As demonstrated in , NMR and HRMS are critical for confirming structures of complex heterocycles. The target compound would similarly require detailed $^{1}\text{H}$/$^{13}\text{C}$ NMR and high-resolution mass spectrometry for characterization .
  • Further studies are needed to evaluate its specificity and potency.

Q & A

What are the key considerations for designing a synthetic route for this compound, given its complex heterocyclic structure?

Basic Research Focus
The compound’s structural complexity—featuring a thiophene-sulfonamide core, cyclopentyl group, and tetrahydrocyclopenta[c]pyrazole moiety—requires careful planning of synthetic steps. Key considerations include:

  • Selectivity : Avoiding side reactions during sulfonamide formation and cyclopentane ring closure. Use coupling agents like SOCl₂ or TFAA to activate sulfonic acid intermediates (common in sulfonamide synthesis) .
  • Protecting Groups : For example, tert-butyloxycarbonyl (t-Boc) can protect amines during cyclization steps to prevent unwanted nucleophilic attacks .
  • Reaction Solvents : Ethanol or dioxane mixtures are effective for reflux conditions, as seen in analogous sulfonamide syntheses (e.g., recrystallization in ethanol-dioxane for purity) .

How can structural characterization techniques differentiate regioisomers or confirm the correct substitution pattern?

Basic Research Focus
Advanced spectroscopic and computational methods are critical:

  • NMR Analysis : Compare 1^1H and 13^{13}C NMR shifts with density functional theory (DFT)-predicted spectra to verify substituent positions, especially for the cyclopenta[c]pyrazole ring.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated in structurally similar heterocyclic compounds .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula accuracy, particularly for sulfur- and nitrogen-rich frameworks .

What methodologies optimize reaction yields during the final cyclization step?

Advanced Research Focus
Yield optimization hinges on:

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cyclization efficiency in analogous fused-ring systems .
  • Temperature Control : Maintaining 40–60°C during cyclization (as in Procedure C for related benzimidazo-triazoles) balances reactivity and side-product suppression .
  • Purification : Gradient column chromatography or recrystallization (e.g., ethanol-dioxane 1:2) enhances purity without significant yield loss .

How can conflicting solubility data from different purification methods be resolved?

Advanced Research Focus
Contradictions often arise from solvent polarity and crystallization conditions. Methodological solutions include:

  • Solvent Screening : Test binary mixtures (e.g., chloroform/methanol) to identify optimal recrystallization solvents, as used in analogous sulfonamide purification .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability to determine if solubility discrepancies stem from decomposition during drying .
  • Hansen Solubility Parameters : Model solvent-solute interactions computationally to predict solubility trends .

What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Advanced Research Focus
In silico approaches include:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases), leveraging the thiophene-sulfonamide moiety’s known pharmacophore role .
  • MD Simulations : Run 100-ns trajectories to evaluate stability of ligand-target complexes, focusing on hydrophobic interactions with the cyclopentyl group .
  • QSAR Modeling : Corporate substituent effects (e.g., methyl vs. bromo groups) from structural analogs to predict activity trends .

How do structural modifications (e.g., substituent changes) impact biological activity in structure-activity relationship (SAR) studies?

Advanced Research Focus
Methodological frameworks for SAR include:

  • Analog Synthesis : Replace the cyclopentyl group with cyclopropane or cyclohexane (as in cyclopropane-methyl derivatives ) to test steric effects.
  • Bioassay Design : Use enzyme inhibition assays (e.g., fluorometric assays for sulfonamide targets) to quantify activity changes.
  • Data Analysis : Apply multivariate regression to isolate electronic (Hammett σ) vs. steric (Taft Es) contributions, as seen in pyrazole-sulfonamide SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.